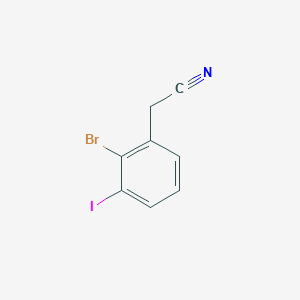
2-(2-Bromo-3-iodophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-iodophenyl)acetonitrile typically involves the bromination and iodination of phenylacetonitrile. One common method is the sequential halogenation of phenylacetonitrile using bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-iodophenyl)acetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodophenylacetonitrile: Similar structure but lacks the bromine atom.
2-Bromo-5-iodophenylacetonitrile: Similar structure with different substitution pattern.
Uniqueness
2-(2-Bromo-3-iodophenyl)acetonitrile is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H5BrIN |
|---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
2-(2-bromo-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 |
InChI Key |
JCADWVHWWXUBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















